molecular formula C17H11ClN2O4S B2531432 N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide CAS No. 252027-03-5

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide

Cat. No. B2531432
CAS RN: 252027-03-5
M. Wt: 374.8
InChI Key: WLGJKZNUECTKIR-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and nitrophenoxy substituents in the compound suggests that it may exhibit unique chemical and biological properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, as seen in the preparation of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . Similarly, the synthesis of N-glycosyl-thiophene-2-carboxamides involves the treatment of thiophenecarbonyl chloride with protected omega-aminoalkylamine . Although the exact synthesis of "this compound" is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, involving the formation of amide bonds and the introduction of nitro and chlorophenyl groups through electrophilic aromatic substitution or related reactions.

Molecular Structure Analysis

Thiophene derivatives exhibit a range of molecular conformations and intermolecular interactions. For instance, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide are stabilized by extensive intramolecular hydrogen bonds . Similarly, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide shows strong intermolecular hydrogen bonds and π-π interactions contributing to its stability . These findings suggest that "this compound" may also exhibit specific conformational features and intermolecular interactions, which could be elucidated through X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including those that lead to the formation of radiosensitizers and bioreductively activated cytotoxins . The presence of electrophilic or basic substituents on the thiophene ring can influence the compound's reactivity and its interaction with biological targets. The nitro group in "this compound" may undergo reduction under bioreductive conditions, potentially leading to cytotoxic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. For example, the solubility, melting point, and stability can vary significantly. The presence of a nitro group and a chlorophenyl ring in the compound of interest may affect its electron distribution, acidity, and overall reactivity. These properties are crucial for the compound's potential applications in drug design and development.

Scientific Research Applications

Anti-inflammatory and Antioxidant Activities

Compounds structurally related to N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide have been investigated for their anti-inflammatory and antioxidant properties. Acid chloride derivatives of similar compounds were synthesized and screened for in vitro anti-inflammatory and antioxidant activity, showing comparable results to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Antimicrobial Activities

Another area of research involves the synthesis of compounds with antimicrobial activities. Schiff bases of similar thiophene compounds have been synthesized using the Gewald reaction and tested for antimicrobial activity, providing valuable insights into the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Optical Properties

The solvent effect on absorption and fluorescence spectra of related carboxamides has been studied, revealing that the dipole moments of the excited state were higher than those of the ground state, indicating potential applications in materials science for optical properties (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Anticancer Activities

Thiophene-2-carboxamide derivatives have also been explored for their anticancer activities. Synthesized compounds have shown inhibitory activity against various cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Environmental Applications

Research into thiophene-modified hybrid polymers for heavy metal ion removal from wastewater indicates potential environmental applications. Modified polymers were shown to improve the efficiency of heavy metal ion removal, demonstrating the compound's relevance in environmental sustainability (2020).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-11-5-7-12(8-6-11)19-17(21)16-15(9-10-25-16)24-14-4-2-1-3-13(14)20(22)23/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJKZNUECTKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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